molecular formula C22H18ClN3O2S2 B2751451 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 1260944-86-2

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2751451
CAS No.: 1260944-86-2
M. Wt: 455.98
InChI Key: HPOVCAQWCYPUNB-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the linear formula C25H22ClN3O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The density of a similar compound is predicted to be 1.44±0.1 g/cm3 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) are not available in the search results.

Scientific Research Applications

Crystal Structure and Molecular Conformation Research has highlighted the crystal structure and molecular conformation of compounds closely related to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide. Studies have shown that these compounds possess a folded conformation, with various degrees of inclination between the pyrimidine ring and the benzene ring. This structural insight is crucial for understanding the compound's interaction with biological molecules and its potential applications in drug design (Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Approach The antiviral active molecule, closely resembling our compound of interest, has been characterized using vibrational spectroscopy techniques. This study provides a detailed analysis of the compound's vibrational signatures, offering insights into its stereo-electronic interactions and stability. The research utilizes density functional theory to explore geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, highlighting the compound's potential in antiviral applications (Jenepha Mary et al., 2022).

Antitumor and Antibacterial Activities Several studies have explored the antitumor and antibacterial potentials of thieno[3,2-d]pyrimidine derivatives. These investigations reveal that certain derivatives exhibit potent inhibitory activities against enzymes critical for cancer cell growth and bacterial proliferation. The findings suggest that modifications to the thieno[3,2-d]pyrimidine scaffold, such as those seen in our compound, could lead to effective therapeutic agents for treating cancer and bacterial infections (Gangjee et al., 2008).

Synthetic Methodologies and Chemical Properties Research also focuses on synthetic methodologies and the exploration of chemical properties of thieno[3,2-d]pyrimidine derivatives. These studies contribute to a deeper understanding of the compound's chemical behavior, providing a foundation for the development of new synthetic routes and derivatives with enhanced biological activities (Kataev et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-4-3-5-14(2)19(13)25-18(27)12-30-22-24-17-10-11-29-20(17)21(28)26(22)16-8-6-15(23)7-9-16/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVCAQWCYPUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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